molecular formula C10H14F2N3O9P B13862880 3,3'-Bisdemethylpinoresinol

3,3'-Bisdemethylpinoresinol

Cat. No.: B13862880
M. Wt: 389.20 g/mol
InChI Key: IWMDNZSCVDTYEH-WMZQGNCFSA-N
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Description

(-)-3,3’-bisdemethylpinoresinol: is a naturally occurring lignan, a type of phenolic compound found in various plants Lignans are known for their antioxidant properties and potential health benefits

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-3,3’-bisdemethylpinoresinol typically involves the oxidative coupling of coniferyl alcohol derivatives. This process can be catalyzed by enzymes such as laccases or peroxidases, which facilitate the formation of the lignan structure. The reaction conditions often include a controlled pH environment and the presence of oxygen or hydrogen peroxide as oxidizing agents.

Industrial Production Methods: Industrial production of (-)-3,3’-bisdemethylpinoresinol may involve biotechnological approaches, such as the use of genetically engineered microorganisms to produce the compound. These microorganisms can be optimized to express the necessary enzymes for the biosynthesis of lignans, allowing for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-3,3’-bisdemethylpinoresinol can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form various dihydro derivatives.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of phenolic hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or sulfonic acids can facilitate substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or sulfonated lignans.

Scientific Research Applications

Chemistry: In chemistry, (-)-3,3’-bisdemethylpinoresinol is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable compound for synthetic organic chemistry.

Biology: Biologically, this compound has been investigated for its antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This makes it a potential candidate for developing natural antioxidant supplements.

Medicine: In medicine, (-)-3,3’-bisdemethylpinoresinol has shown promise in preclinical studies for its anti-inflammatory and anticancer properties. It may inhibit the growth of certain cancer cells and reduce inflammation by modulating specific signaling pathways.

Industry: Industrially, the compound can be used in the development of natural preservatives and additives for food and cosmetic products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of (-)-3,3’-bisdemethylpinoresinol involves its interaction with various molecular targets and pathways. It can modulate the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. Additionally, it may interact with signaling pathways related to inflammation and cell proliferation, thereby exerting its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

    Pinoresinol: A closely related lignan with similar antioxidant properties.

    Secoisolariciresinol: Another lignan with potential health benefits, including anticancer and anti-inflammatory effects.

    Matairesinol: Known for its estrogenic activity and potential role in hormone-related health conditions.

Uniqueness: (-)-3,3’-bisdemethylpinoresinol is unique due to its specific structural features, which allow for distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H14F2N3O9P

Molecular Weight

389.20 g/mol

IUPAC Name

[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate;formic acid

InChI

InChI=1S/C9H12F2N3O7P.CH2O2/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;2-1-3/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);1H,(H,2,3)/t4-,6?,7-;/m1./s1

InChI Key

IWMDNZSCVDTYEH-WMZQGNCFSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2C(C([C@H](O2)COP(=O)(O)O)O)(F)F.C(=O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)(F)F.C(=O)O

Origin of Product

United States

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